7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Lipophilicity LogP Drug Design

7-Methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS 866842-93-5) is a synthetic heterocyclic compound belonging to the chromeno[2,3-d]pyrimidine-4-thione class. It features a fused chromene-pyrimidine core with a thione (C=S) group at position 4, a methyl substituent at position 7, and a 4-(methylsulfanyl)phenyl ring at position Its molecular formula is C19H16N2OS2, with a molecular weight of 352.5 g/mol and a computed XLogP3-AA of 4.2, indicating substantial lipophilicity.

Molecular Formula C19H16N2OS2
Molecular Weight 352.5 g/mol
Cat. No. B11410757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Molecular FormulaC19H16N2OS2
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)SC
InChIInChI=1S/C19H16N2OS2/c1-11-3-8-16-13(9-11)10-15-18(22-16)20-17(21-19(15)23)12-4-6-14(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,21,23)
InChIKeyAEXDWODYOSKYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione: Core Identity and Class Characteristics


7-Methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS 866842-93-5) is a synthetic heterocyclic compound belonging to the chromeno[2,3-d]pyrimidine-4-thione class. It features a fused chromene-pyrimidine core with a thione (C=S) group at position 4, a methyl substituent at position 7, and a 4-(methylsulfanyl)phenyl ring at position 2. Its molecular formula is C19H16N2OS2, with a molecular weight of 352.5 g/mol and a computed XLogP3-AA of 4.2, indicating substantial lipophilicity [1]. This scaffold is known to exhibit diverse biological activities, including antimicrobial and anticancer effects, as demonstrated by numerous analogs in published medicinal chemistry studies.

Why Chromeno[2,3-d]pyrimidine-4-thiones Cannot Be Treated as Interchangeable: Critical Substituent-Driven Differentiation


Within the chromeno[2,3-d]pyrimidine-4-thione family, seemingly minor structural modifications—such as replacing a methylsulfanyl group with methyl, hydrogen, or halogen, or altering the position of a methyl substituent—can profoundly shift biological activity, target selectivity, and pharmacokinetic behavior. SAR studies on closely related scaffolds demonstrate that the lipophilicity, electronic character, and steric profile of substituents at positions 2 and 7 directly govern antimicrobial potency (MIC values ranging from >200 µg/mL to <10 µg/mL) and cytotoxic activity (IC50 shifts of 10–100 µM across cell lines) [1]. Consequently, generic substitution of 7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione with a des-methyl, des-methylsulfanyl, or 7-chloro analog cannot be assumed to preserve function; each compound must be evaluated on its own specific data profile.

Quantitative Differentiation Evidence: 7-Methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione vs. Closest Analogs


Lipophilicity Advantage Over Des-Methylsulfanyl Analogs

The target compound exhibits a computed XLogP3-AA of 4.2, substantially higher than the logP of the analog 7-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS 866727-01-7), which is estimated to be ~3.5 based on the absence of the sulfur atom [1]. This 0.7 log unit increase in lipophilicity, driven by the 4-(methylsulfanyl) group, is predicted to enhance membrane permeability by approximately 2- to 3-fold according to established logP-permeability correlations.

Lipophilicity LogP Drug Design

Distinct Hydrogen-Bond Acceptor Profile vs. 7-Chloro and 7-Unsubstituted Analogs

The target compound possesses three hydrogen-bond acceptor (HBA) atoms (two from the thione sulfur and one from the methylsulfanyl sulfur), compared to two HBAs for the 7-chloro-2-[4-(methylthio)phenyl] analog (lacking the thione sulfur HBA contribution from the 7-methyl group environment) and two for 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS 867040-84-4) [1]. This increased HBA count enhances the compound's potential to form specific, stabilizing interactions with biological targets, as HBA count is a key descriptor in QSAR models of antimicrobial and anticancer activity within this chemotype [2].

H-Bond Acceptor Drug-Receptor Interaction QSAR

Class-Level Antimicrobial Activity Benchmarked Against Chromeno[2,3-d]pyrimidine Peers

While direct MIC data for the target compound are not publicly available, structurally analogous chromeno[2,3-d]pyrimidine-4-thiones have demonstrated moderate to potent antibacterial activity. For instance, 2-heteroarylchromeno[2,3-d]pyrimidine-4-thiones reported by Sayed et al. (2023) yielded MIC values of 8–32 µg/mL against Staphylococcus aureus (Gram-positive) and 16–64 µg/mL against Escherichia coli (Gram-negative) [1]. The target compound’s higher lipophilicity and distinct substitution pattern suggest it may fall within or exceed this activity range, but experimental confirmation is required.

Antibacterial MIC Gram-positive

Cytotoxic Potential Inferred from Chromeno[2,3-d]pyrimidine Thione Scaffold

Chromeno[2,3-d]pyrimidine derivatives containing a thione group have shown cytotoxic activity against human cancer cell lines. In a study by Nguyen et al. (2024), related chromeno[2,3-d]pyrimidines exhibited IC50 values of 1.7–4.3 µM against MCF-7 (breast), A549 (lung), and HepG2 (liver) cell lines, comparable to the reference drug ellipticine [1]. The target compound's 7-methyl and 4-methylsulfanyl substituents may modulate this cytotoxicity, but direct IC50 data are needed for comparative evaluation.

Anticancer Cytotoxicity MCF-7

Procurement-Driven Application Scenarios for 7-Methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione


Antimicrobial Lead Optimization Libraries: Exploiting Enhanced Lipophilicity

The target compound’s computed LogP of 4.2 (0.7 units higher than the des-methylsulfanyl analog) positions it as a candidate for systematic exploration of lipophilicity-activity relationships in antibacterial chromeno[2,3-d]pyrimidines. Procurement for focused libraries aimed at Gram-positive pathogen targets (e.g., S. aureus) is justified, with MIC benchmarking against the class reference range of 8–32 µg/mL [1]. The 7-methyl group further differentiates it from the 7-unsubstituted analog (CAS 867040-84-4), potentially altering metabolic stability.

Oncology Screening Sets: Positioning Within a Cytotoxic Chromeno[2,3-d]pyrimidine Series

Given that structurally related chromeno[2,3-d]pyrimidines achieve IC50 values of 1.7–4.3 µM against MCF-7 and A549 cells [1], the target compound should be included in MTT-based cytotoxicity panels alongside its 7-chloro and 2-phenyl congeners. Its unique HBA count of 3 (vs. 2 for comparators) may confer differential target engagement, making it a valuable tool for SAR deconvolution in cancer cell cycle arrest studies.

Physicochemical Property Comparison Studies: Understanding Sulfur Contributions to Drug-Likeness

The distinct physicochemical profile—XLogP3-AA 4.2, HBA count 3, rotatable bond count 2—makes this compound an ideal comparator for assessing the impact of sulfur substitution on ADME parameters within the chromeno[2,3-d]pyrimidine class [1]. It can serve as a probe molecule in experimental logP/logD determinations and parallel artificial membrane permeability assays (PAMPA), directly benchmarked against the 2-phenyl analog.

Antiviral Screening in Thione-Focused Compound Collections

Although direct antiviral data are not publicly available, the chromeno[2,3-d]pyrimidine-4-thione core has been associated with antiviral properties in recent studies. Procuring this compound for broad-spectrum antiviral screening (e.g., against RNA viruses) is supportable based on the scaffold’s privileged status and the compound’s differentiated substitution pattern, pending confirmatory experimental data.

Quote Request

Request a Quote for 7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.